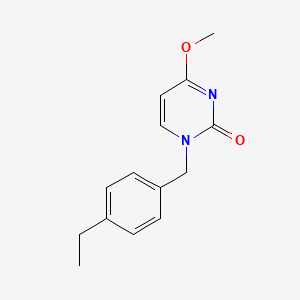

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one

Description

1-(4-Ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is a pyrimidinone derivative featuring a 4-ethylbenzyl substituent at the N1 position and a methoxy group at the C4 position. Pyrimidinones are heterocyclic compounds with diverse biological and pharmacological applications, including enzyme inhibition and anticancer activity .

Properties

CAS No. |

1184919-97-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-methoxypyrimidin-2-one |

InChI |

InChI=1S/C14H16N2O2/c1-3-11-4-6-12(7-5-11)10-16-9-8-13(18-2)15-14(16)17/h4-9H,3,10H2,1-2H3 |

InChI Key |

NYMODETYHAANTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C=CC(=NC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one typically involves the condensation of 4-ethylbenzylamine with 4-methoxypyrimidine-2(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine or alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amine or alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Isopropylbenzyl)-4-methoxypyrimidin-2(1H)-one (BP 3142)

- Structure : Replaces the ethyl group with an isopropyl substituent.

- Impact : Increased steric bulk may reduce binding affinity in enzyme-active sites compared to the ethyl analog. However, the isopropyl group could enhance metabolic stability due to reduced oxidation susceptibility .

1-(4-Ethylbenzyl)-tetrahydropyrimidine-2(1H)-thione (3e)

- Structure : Substitutes the methoxy group with a thione (C=S) at C2 and saturates the pyrimidine ring.

- Biological Activity: Exhibits potent anti-melanogenesis activity (IC50 = 1.2 µM), significantly outperforming methoxy-containing analogs. The thione group enhances tyrosinase inhibition via metal coordination .

Variations in the Pyrimidinone Core

4-Methoxy-1-methylpyrimidin-2(1H)-one

- Structure : Lacks the ethylbenzyl substituent, with a simple methyl group at N1.

- Physical Properties : Lower molecular weight (140.14 g/mol) and melting point (70.9°C) compared to the ethylbenzyl derivative. The absence of the aromatic benzyl group reduces π-π stacking interactions in crystallography .

1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one

- Structure: Incorporates an amino group at N1 and a 4-methylbenzoyl substituent at C3.

- Structural Impact: The amino group participates in hydrogen bonding, altering solubility and crystal packing. Dihedral angles between aromatic rings (34.87°–68.74°) suggest reduced planarity compared to the ethylbenzyl analog .

Functional Group Modifications

3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (11)

- Structure : Features a thioxo (C=S) group at C2 and a 4-methoxyphenyl substituent at N3.

- Spectroscopic Data: Distinct IR absorption at 1672 cm<sup>−1</sup> (C=O) and 3478 cm<sup>−1</sup> (N-H).

5-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Structure : Contains dual methoxy groups and a thioxo substituent.

- Synthesis: Prepared via multi-component reactions, highlighting the versatility of pyrimidinone scaffolds in accommodating bulky substituents .

Comparative Data Table

| Compound Name | Substituents | Biological Activity (IC50) | Melting Point (°C) | Key Functional Groups | Reference ID |

|---|---|---|---|---|---|

| 1-(4-Ethylbenzyl)-4-methoxypyrimidin-2(1H)-one | N1: 4-ethylbenzyl; C4: methoxy | Not reported | Not available | Methoxy, pyrimidinone | [11, 18] |

| 1-(4-Ethylbenzyl)-tetrahydropyrimidine-2(1H)-thione | C2: thione; saturated ring | 1.2 µM (anti-melanogenesis) | Not reported | Thione | [10, 15] |

| 4-Methoxy-1-methylpyrimidin-2(1H)-one | N1: methyl; C4: methoxy | None | 70.9 | Methoxy | [18] |

| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one | N1: amino; C5: 4-methylbenzoyl | Not reported | Not available | Amino, benzoyl | [12, 14] |

Key Findings and Implications

- Substituent Effects : The ethylbenzyl group balances lipophilicity and steric hindrance, while thione analogs (e.g., compound 3e) show superior bioactivity due to enhanced enzyme interaction .

- Synthetic Flexibility : Multi-step syntheses (e.g., ’s ZnCl2-catalyzed reactions) enable diverse functionalization, though yields vary with substituent complexity .

- Structural Insights: Non-planar conformations in analogs (e.g., dihedral angles up to 68.74°) suggest adaptability in binding to biological targets .

Biological Activity

1-(4-ethylbenzyl)-4-methoxypyrimidin-2(1H)-one is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various chemical pathways. The synthesis typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. The structural formula can be represented as follows:

This compound features a pyrimidine ring substituted with a methoxy group and an ethylbenzyl moiety, which may influence its biological properties.

This compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. Its mechanism of action appears to involve modulation of signaling pathways related to energy metabolism and cellular stress responses.

Antidiabetic and Anti-obesity Effects

Recent studies have indicated that this compound may act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and improved insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes and obesity.

Case Study: GDF15 Induction

In a study evaluating the effects of various compounds on growth differentiation factor 15 (GDF15) expression in Huh-7 human hepatic cells, this compound was shown to significantly increase GDF15 mRNA levels. This induction is associated with reduced inflammation and improved metabolic profiles in experimental models .

Cytotoxicity Assessment

While the compound exhibits promising biological activities, it is essential to assess its cytotoxic effects. Preliminary results suggest that higher concentrations may lead to increased cell mortality in certain cell lines, indicating a need for careful dose optimization in therapeutic contexts .

Comparative Studies

| Compound | GDF15 mRNA Levels (%) | Activity Change (%) |

|---|---|---|

| Control | 100.00 ± 16.00 | - |

| Metformin | 273.49 ± 3.79 | +73.74 |

| This compound | 1692.98 ± 120.22 | +62.57 |

The table above summarizes the activity of this compound compared to metformin and control groups concerning GDF15 expression levels .

Additional Findings

Further investigations into the pharmacological profile of this compound are ongoing, focusing on its potential interactions with other metabolic pathways and its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.